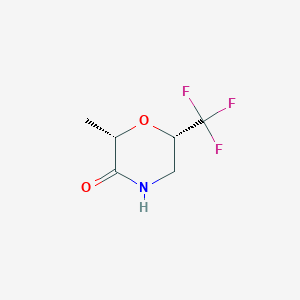![molecular formula C7H12N2O2 B12838256 Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12838256.png)
Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate is a unique compound characterized by its bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane framework provides a rigid and compact structure, which can be advantageous in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with hydrazine. One common method includes the esterification of bicyclo[1.1.1]pentane-1-carboxylic acid followed by hydrazine treatment to introduce the hydrazinyl group . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactions and batch processing. The use of automated systems and reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydrazinyl group to a diazo or azo compound.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diazo compounds, while reduction can produce different hydrazine derivatives .
Scientific Research Applications
Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential as a drug candidate is being explored due to its rigid structure, which can improve drug-receptor interactions.
Industry: The compound is used in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding to these targets, potentially leading to specific biological effects. The hydrazinyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: Similar in structure but with an amino group instead of a hydrazinyl group.
Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate: Contains a hydroxyl group, offering different reactivity and applications.
Uniqueness
Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate is unique due to its hydrazinyl group, which provides distinct reactivity and potential for forming various derivatives. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-11-5(10)6-2-7(3-6,4-6)9-8/h9H,2-4,8H2,1H3 |
InChI Key |
LFYUPNQAZMOUBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


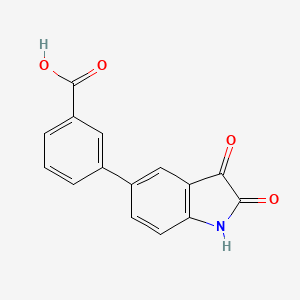
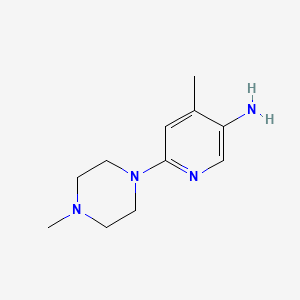
![1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12838198.png)
![7-(diethylamino)-N-[4-(2,5-dioxopyrrol-1-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B12838204.png)
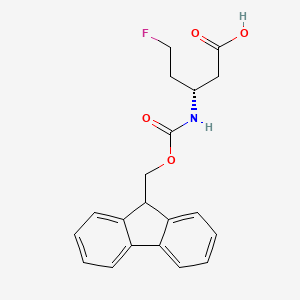
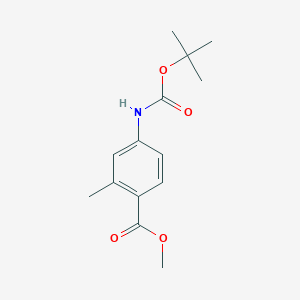
![2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12838222.png)
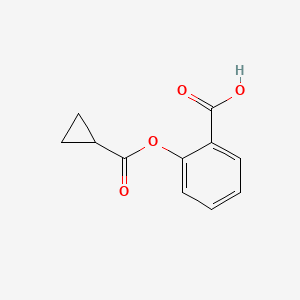
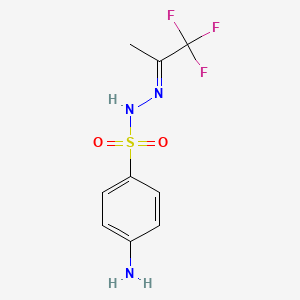

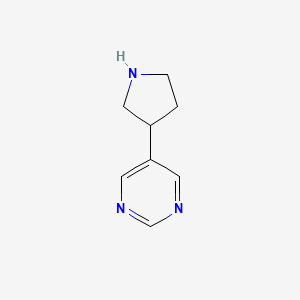
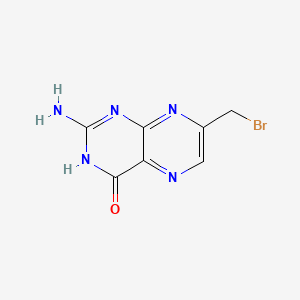
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-](/img/structure/B12838292.png)
